The Pharmacological Architecture of (5-Methoxy-1H-indazol-3-yl)methanamine: A Scaffold for Advanced Drug Discovery
The Pharmacological Architecture of (5-Methoxy-1H-indazol-3-yl)methanamine: A Scaffold for Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 1H-indazole core is a well-established pharmacophore, frequently deployed in the design of kinase inhibitors (e.g., axitinib, pazopanib) and G-protein-coupled receptor (GPCR) modulators[1]. Within this chemical space, (5-Methoxy-1H-indazol-3-yl)methanamine (CAS: 885271-81-8) emerges as a highly versatile, bifunctional building block[2].
This technical guide dissects the structural, physicochemical, and synthetic utility of this scaffold. By analyzing the synergistic effects of the electron-donating 5-methoxy group and the basic 3-methanamine moiety, we provide a comprehensive blueprint for researchers seeking to leverage this compound in targeted therapeutic development, particularly in oncology and neurology.
Structural and Physicochemical Profiling
The strategic placement of substituents on the indazole core dictates both its physicochemical properties and its target engagement profile.
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The 5-Methoxy Substituent: Acting as an electron-donating group (EDG), the methoxy moiety increases the electron density of the indazole ring. This electronic shift raises the pKa of the N1 proton, enhancing its capacity to act as a robust hydrogen bond donor. Furthermore, the methoxy oxygen serves as a hydrogen bond acceptor, while the methyl group is optimally sized to occupy hydrophobic sub-pockets in target binding sites[3].
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The 3-Methanamine Moiety: The primary amine provides a highly basic center. At physiological pH (7.4), this amine is protonated, enabling it to project out of hydrophobic binding pockets and form critical electrostatic interactions (salt bridges) with solvent-exposed acidic residues (such as Aspartate or Glutamate)[4].
Table 1: Quantitative Physicochemical Data & Pharmacological Impact
| Property | Value | Causality / Pharmacological Impact |
| Molecular Weight | 177.20 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for downstream derivatization while adhering to Lipinski's Rule of 5. |
| TPSA | 63.93 Ų | Optimal for cellular membrane permeability; provides a favorable profile for blood-brain barrier (BBB) penetration if CNS targeting is desired. |
| LogP | 1.03 | Favorable lipophilicity; ensures sufficient aqueous solubility for formulation while maintaining hydrophobic target affinity. |
| H-Bond Donors | 2 | Crucial for target engagement: N1-H (hinge binding) and -NH₂ (solvent channel electrostatic interactions). |
| H-Bond Acceptors | 3 | Facilitates interactions with target backbone amides (N2 nitrogen, Methoxy oxygen). |
(Data aggregated from computational chemistry profiling and commercial chemical databases[2])
Mechanistic Pharmacology & Target Engagement
The (5-Methoxy-1H-indazol-3-yl)methanamine scaffold is particularly effective in targeting the ATP-binding cassette of kinases. For instance, in the development of p21-activated kinase 1 (PAK1) inhibitors—which are crucial for suppressing tumor migration and invasion—the indazole core mimics the adenine ring of ATP[4].
The binding logic is highly deterministic: the N1 and N2 atoms of the indazole form a bidentate hydrogen-bonding network with the hinge region of the kinase. Simultaneously, the 3-methanamine acts as a linker or direct binding determinant, reaching toward the DFG motif or solvent channel, while the 5-methoxy group anchors the molecule in the hydrophobic pocket adjacent to the gatekeeper residue.
Figure 1: Mechanistic binding logic of the functionalized indazole scaffold within a kinase target.
Synthetic Methodologies & Self-Validating Protocols
Historically, synthesizing 3-substituted indazoles from benzene precursors (e.g., isatins or o-toluidines) has suffered from poor regiocontrol and low yields[5]. A modern, optimized approach utilizes the direct nitrosation of indoles, providing a highly efficient route to 1H-indazole-3-carboxaldehydes, which are then converted to methanamines via reductive amination[6][7].
Protocol 1: Synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine
Rationale: Nitrosation of 5-methoxyindole directly yields the 3-carboxaldehyde without requiring harsh metal catalysts. The subsequent reductive amination is chosen for its high atom economy and scalability.
Step-by-Step Methodology:
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Nitrosation: Dissolve 5-methoxyindole (1.0 eq) in a solvent mixture of DMF and water (5.3 : 3 ratio). Add NaNO₂ (8.0 eq).
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Acidification: Dropwise, add aqueous HCl (2.7 eq) while maintaining the reaction at room temperature. Stir for 3 hours.
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Self-Validation Check 1 (In-Process NMR): To ensure the nitrosation is complete before isolation, extract a 50 µL aliquot, quench with NaHCO₃, and extract with EtOAc. Analyze via ¹H-NMR using piperonal as an internal standard. The reaction is validated to proceed to the next step only when the distinct aldehyde proton peak appears at ~10.2 ppm, confirming the formation of 5-methoxy-1H-indazole-3-carboxaldehyde[7].
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Isolation: Extract the bulk mixture with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
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Reductive Amination: Dissolve the isolated aldehyde in 7N methanolic ammonia. Stir for 2 hours at room temperature to allow complete imine formation.
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Reduction: Cool the mixture to 0 °C and carefully add NaBH₄ (1.5 eq). Stir for 4 hours, allowing it to warm to room temperature.
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Self-Validation Check 2 (Mass Confirmation): Quench with H₂O and extract with dichloromethane. Run LC-MS on the crude organic layer. The protocol is validated when the mass spectrum shows the disappearance of the aldehyde mass and the appearance of the target [M+H]⁺ peak at m/z 178.10.
Figure 2: Optimized synthetic workflow and validation checkpoints for the target scaffold.
Biological Evaluation: High-Throughput Kinase Assay
To evaluate the efficacy of derivatives synthesized from this scaffold, a robust, self-validating biochemical assay is required.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Rationale: TR-FRET minimizes compound auto-fluorescence interference, a common issue with highly conjugated heterocyclic scaffolds, ensuring high-fidelity data.
Step-by-Step Methodology:
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Preparation: Dispense the target recombinant kinase (e.g., PAK1) into a 384-well low-volume plate in assay buffer (HEPES pH 7.4, MgCl₂, EGTA, 0.01% Brij-35).
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Compound Dosing: Add the indazole derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler.
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Initiation: Add ATP (at the predetermined Km concentration) and the specific TR-FRET labeled peptide substrate. Incubate for 60 minutes at room temperature.
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Detection: Read the plate on a multi-mode microplate reader capable of TR-FRET detection (measuring emission ratios at 665 nm / 615 nm).
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Self-Validation Check (Assay Robustness): Calculate the Z'-factor for the assay plate using a known pan-kinase inhibitor (e.g., staurosporine) as the positive control and DMSO as the negative control. The data is only considered trustworthy and advanced to SAR analysis if the Z'-factor is > 0.6, proving the assay's dynamic range and low variability are sufficient to accurately resolve IC₅₀ values.
Structure-Activity Relationship (SAR) Optimization
When utilizing (5-Methoxy-1H-indazol-3-yl)methanamine as a core, medicinal chemists typically functionalize the primary amine to probe the solvent channel.
Table 2: Directional SAR Strategies for the Scaffold
| Derivatization Site | Chemical Modification | Pharmacological Rationale |
| 3-Methanamine (N-alkylation/acylation) | Conversion to Urea or Amide | Enhances metabolic stability; directs the molecule toward specific kinase solvent channels or allosteric pockets (e.g., N-phenylindazole diarylureas for anticancer efficacy)[8]. |
| 5-Methoxy (O-demethylation) | Conversion to 5-Hydroxyl | Creates a new hydrogen bond donor; however, often decreases membrane permeability and increases Phase II metabolism (glucuronidation) risk. |
| N1-Indazole (Alkylation) | N-Methylation | Abolishes hinge-binding capability (loss of H-bond donor). Useful as a negative control compound to validate on-target kinase mechanism. |
Conclusion
The (5-Methoxy-1H-indazol-3-yl)methanamine scaffold represents a highly optimized, privileged structure in modern medicinal chemistry. Its precise balance of electron-donating properties, hydrogen-bonding capability, and basicity makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns. By employing robust, self-validating synthetic and biological protocols, researchers can efficiently translate this chemical architecture into potent, selective therapeutics.
References
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Liu, Y., et al. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 2020, 203, 112517. Available at:[Link]
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Al-Harthy, T., et al. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules (MDPI), 2024, 29(13), 3084. Available at:[Link]
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